Benzyl methyl disulfide is a member of benzenes . It has a sulfureous cabbage-like, vegetative aroma with a green metallic nuance . The molecular formula is C8H10S2 and the molecular weight is 170.295 .
Aromatic disulfides, such as benzyl methyl disulfide, are frequently used in pharmaceuticals, natural products, and biologically active molecules . They can be synthesized by various methods, including the oxidative coupling of thiols . The reaction conditions of different synthesis methods can be studied from aspects of time, solvent, base, and dispersant .
The molecular structure of benzyl methyl disulfide can be represented by the InChI string: InChI=1S/C8H10S2/c1-9-10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
.
Benzyl methyl disulfide has a density of 1.1±0.1 g/cm3, a boiling point of 275.6±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.3±3.0 kJ/mol, a flash point of 140.9±23.0 °C, and an index of refraction of 1.606 .
Benzyl methyl disulfide is an organic compound characterized by its distinctive sulfurous odor and flavor. It is primarily studied within food science due to its presence in various cruciferous vegetables, such as broccoli and cabbage, where it contributes to their characteristic aroma. The chemical formula for benzyl methyl disulfide is , indicating that it contains a benzene ring connected to a methyl group and two sulfur atoms forming a disulfide bond. This compound is classified as an aromatic disulfide, which is significant in both natural and synthetic contexts.
Benzyl methyl disulfide can be sourced naturally from certain plants, particularly cruciferous vegetables, where it plays a role in their flavor profile. In addition to its natural occurrence, it can be synthesized in laboratory settings through various chemical reactions. Its classification falls under the category of organosulfur compounds, specifically disulfides, which are known for their unique chemical properties and reactivity.
Benzyl methyl disulfide can be synthesized through several methods. One common laboratory approach involves the reaction of benzyl chloride with sodium sulfide. This reaction typically proceeds under specific conditions to facilitate the formation of the disulfide bond.
The molecular structure of benzyl methyl disulfide features a benzene ring (C₆H₅) attached to a methylene group (CH₂), which connects to a methyl group (CH₃) on one side and a sulfur atom on the other side, forming a disulfide bond with another sulfur atom:
Benzyl methyl disulfide can undergo various chemical reactions typical of thiols and disulfides:
These reactions highlight the compound's potential for further transformation in synthetic organic chemistry.
The mechanism of action for benzyl methyl disulfide primarily revolves around its interactions as a flavoring agent and potential biological effects:
These properties make benzyl methyl disulfide suitable for applications in flavoring agents within the food industry.
Benzyl methyl disulfide has several notable applications:
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